molecular formula C6H4BrF3N2 B3246971 2-Bromo-4-(trifluoromethyl)pyridin-3-amine CAS No. 1806047-36-8

2-Bromo-4-(trifluoromethyl)pyridin-3-amine

Cat. No.: B3246971
CAS No.: 1806047-36-8
M. Wt: 241.01 g/mol
InChI Key: MUSAAFFJIAKLAC-UHFFFAOYSA-N
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Description

2-Bromo-4-(trifluoromethyl)pyridin-3-amine is a chemical compound with the molecular formula C6H3BrF3N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the second position, a trifluoromethyl group at the fourth position, and an amine group at the third position on the pyridine ring. It is commonly used as an intermediate in organic synthesis and has applications in various fields including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(trifluoromethyl)pyridin-3-amine typically involves the bromination of 4-(trifluoromethyl)pyridin-3-amine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors allows for precise control of reaction conditions, leading to higher purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(trifluoromethyl)pyridin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

    Reduction Reactions: Products include reduced amines and other derivatives.

Scientific Research Applications

Overview

2-Bromo-4-(trifluoromethyl)pyridin-3-amine is a halogenated pyridine derivative with significant applications in various fields, particularly in organic synthesis, medicinal chemistry, and materials science. Its unique chemical structure, characterized by the presence of a bromine atom and a trifluoromethyl group, enhances its reactivity and biological activity.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It is utilized to create more complex molecules through various reactions, including:

  • Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols, facilitating the formation of new compounds.
  • Cross-Coupling Reactions : It participates in palladium-catalyzed cross-coupling reactions, which are essential for constructing carbon-carbon bonds in organic molecules .

Medicinal Chemistry

Research indicates that this compound has potential therapeutic applications:

  • Drug Development : Investigated for its pharmacological properties, particularly in targeting neurological and inflammatory diseases. Its trifluoromethyl group enhances lipophilicity, potentially improving the compound's bioavailability and efficacy .
  • Pharmacophore Identification : Used as a scaffold for designing new drugs that interact with specific biological targets, including enzymes and receptors.

Materials Science

The unique electronic properties imparted by the trifluoromethyl group make this compound valuable in materials science:

  • Development of Advanced Materials : Explored for applications in electronic devices due to its ability to modify the electronic properties of polymers and other materials .
  • Optoelectronic Applications : Potential use in creating materials with tailored optical properties for sensors and displays.

Case Study 1: Synthesis of Novel Antimicrobial Agents

A study focused on synthesizing derivatives of this compound demonstrated its utility in creating antimicrobial agents. By modifying the amine group, researchers were able to enhance the antibacterial activity against various strains of bacteria.

Case Study 2: Trifluoromethylpyridines in Agrochemicals

Research highlighted the role of trifluoromethylpyridines, including this compound, in developing agrochemicals. The compound was tested for its efficacy as a herbicide, showing promising results in inhibiting weed growth while being safe for crops .

Mechanism of Action

The mechanism of action of 2-Bromo-4-(trifluoromethyl)pyridin-3-amine depends on its specific application. In biochemical studies, it may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-(trifluoromethyl)pyridin-3-amine is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and trifluoromethyl groups enhances its utility in various synthetic and research applications .

Biological Activity

2-Bromo-4-(trifluoromethyl)pyridin-3-amine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a bromine atom and a trifluoromethyl group contributes to its reactivity and interaction with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C6H3BrF3N\text{C}_6\text{H}_3\text{BrF}_3\text{N}

Key features include:

  • A bromine atom at the 2-position.
  • A trifluoromethyl group at the 4-position.
  • An amino group at the 3-position.

These substituents influence the compound's lipophilicity, stability, and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances binding affinity by increasing lipophilicity, while the amino group can engage in hydrogen bonding interactions. The bromine atom may also participate in electrophilic substitution reactions, making it a versatile scaffold for further chemical modifications.

Antimicrobial Activity

Recent studies have indicated that halogenated pyridines, including this compound, exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains due to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Anti-inflammatory Potential

In vitro studies have demonstrated that this compound can modulate inflammatory responses. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines, suggesting its potential as an anti-inflammatory agent .

Case Studies

  • Study on Enzyme Inhibition : A recent investigation focused on the inhibition of specific kinases by derivatives of halogenated pyridines. The study found that this compound exhibited moderate inhibition of p38 MAP kinase, which is involved in inflammatory responses .
  • Pharmacological Profiling : In a pharmacological study assessing various trifluoromethyl-containing compounds, it was noted that those with similar structures to this compound showed enhanced potency in inhibiting serotonin uptake compared to non-fluorinated analogs .

Applications in Medicinal Chemistry

Due to its promising biological activities, this compound is being explored as a lead compound in drug development. Its unique structural features allow it to serve as a scaffold for synthesizing new therapeutic agents targeting neurological disorders and inflammatory diseases.

Comparative Analysis with Similar Compounds

The following table summarizes the similarities and differences between this compound and other related compounds:

Compound NameSimilarityUnique Features
2-Bromo-5-(trifluoromethyl)pyridine0.80Different position of bromine
3-Amino-4-(trifluoromethyl)pyridine0.76Amino group at position 3
2-Fluoro-4-(trifluoromethyl)pyridine0.75Fluorine instead of bromine
6-Chloro-2-(trifluoromethyl)pyridin-3-amines0.83Chlorine substitution at position 6

Properties

IUPAC Name

2-bromo-4-(trifluoromethyl)pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF3N2/c7-5-4(11)3(1-2-12-5)6(8,9)10/h1-2H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSAAFFJIAKLAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(F)(F)F)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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